molecular formula C16H18N2O5 B5767333 METHYL 1-[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE

METHYL 1-[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE

Cat. No.: B5767333
M. Wt: 318.32 g/mol
InChI Key: HONHKPDVNYWFEF-VOTSOKGWSA-N
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Description

METHYL 1-[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE is an organic compound with a complex structure that includes a nitrophenyl group, a propenoyl group, and a piperidinecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE typically involves the esterification of 2-nitrobenzoic acid with methanol . The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bond. The specific preparation method may vary depending on the experimental conditions and requirements.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves the careful control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include amines, nitro derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

METHYL 1-[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals

Mechanism of Action

The mechanism by which METHYL 1-[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress. The piperidinecarboxylate group may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of METHYL 1-[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]-4-PIPERIDINECARBOXYLATE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the piperidinecarboxylate group differentiates it from other similar compounds and may contribute to its specific interactions with biological targets .

Properties

IUPAC Name

methyl 1-[(E)-3-(2-nitrophenyl)prop-2-enoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-23-16(20)13-8-10-17(11-9-13)15(19)7-6-12-4-2-3-5-14(12)18(21)22/h2-7,13H,8-11H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONHKPDVNYWFEF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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